molecular formula C16H18FN3O B6457116 [2-(6-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol CAS No. 2549047-68-7

[2-(6-fluoroquinazolin-4-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol

Cat. No. B6457116
CAS RN: 2549047-68-7
M. Wt: 287.33 g/mol
InChI Key: XESYIJDFYCSHFN-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups, including a quinazolinyl group, a cyclopenta[c]pyrrol group, and a methanol group . These groups are common in many pharmaceuticals and biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of several heterocyclic rings. The quinazolinyl group would contribute a bicyclic structure with nitrogen atoms, while the cyclopenta[c]pyrrol group would add another cyclic structure with a nitrogen atom .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, compounds with multiple heterocyclic rings like this one are likely to be solid at room temperature . They may also have significant solubility in polar solvents due to the presence of polar functional groups .

Mechanism of Action

The mechanism of action would depend on the specific biological target of the compound. Many quinazoline derivatives are known to have anticancer activity, often through inhibition of tyrosine kinases . Pyrrole derivatives also have various biological activities .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any compound, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment .

Future Directions

The future research directions for this compound would likely involve further exploration of its biological activity. This could include testing against various biological targets, investigation of its mechanism of action, and optimization of its structure for increased activity or reduced side effects .

properties

IUPAC Name

[2-(6-fluoroquinazolin-4-yl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-3a-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c17-12-3-4-14-13(6-12)15(19-10-18-14)20-7-11-2-1-5-16(11,8-20)9-21/h3-4,6,10-11,21H,1-2,5,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XESYIJDFYCSHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CN(CC2(C1)CO)C3=NC=NC4=C3C=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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